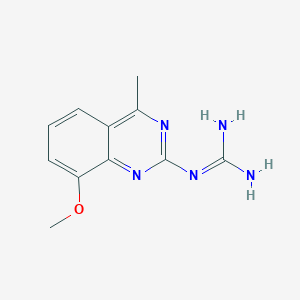
N-(8-methoxy-4-methylquinazolin-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-methoxy-4-methylquinazolin-2-yl)guanidine is a compound that can be associated with a class of guanidine derivatives known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the potential characteristics and applications of this compound. For instance, guanidine derivatives have been shown to exhibit anti-inflammatory activity , adrenergic blocking effects , and potential as anticancer agents .
Synthesis Analysis
The synthesis of related guanidine compounds involves various strategies. For example, the synthesis of N,N',N''-trisubstituted guanidines with anti-inflammatory properties was achieved by linking a thiazolylguanidine moiety to a quinoline ring . Similarly, N-substituted 3,4-dihydroquinazolines, which are rigid analogues of phenylguanidines, were synthesized and tested for their biological activity . The synthesis of 2-aminoquinazolines from ortho-fluorobenzaldehydes using guanidine carbonate was also explored, yielding a range of products . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of guanidine derivatives is crucial for their biological activity. Crystallographic data of a related compound, N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine, revealed a unique binding mode to the hDDAH-1 enzyme, which is significant for its inhibitory activity . The structural modifications in guanidine derivatives, such as the introduction of methoxy and methyl groups in the quinazoline ring, could influence the binding interactions and thus the biological efficacy of this compound.
Chemical Reactions Analysis
The chemical reactivity of guanidine derivatives is influenced by their functional groups and molecular framework. For instance, the presence of electron-donating or withdrawing groups on the quinazoline ring can affect the outcome of reactions, as seen in the synthesis of 2-aminoquinazolines . The formation of 2-guanidino-4-methylquinazolines as byproducts in a three-component synthesis highlights the potential for unexpected reactions involving guanidine derivatives . These insights could be relevant for understanding the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of guanidine derivatives are determined by their molecular structures. For example, the introduction of a methoxy group in the quinazoline ring was found to enhance the blood-brain barrier penetration of an anticancer agent . The solubility, stability, and overall pharmacokinetic profile of guanidine derivatives can be significantly affected by such structural modifications. Therefore, the physical and chemical properties of this compound would likely be influenced by its methoxy and methyl substituents.
Aplicaciones Científicas De Investigación
DNA Repair Inhibition
- The compound has been studied for its role in inhibiting the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), which is crucial in the repair of drug- and radiation-induced DNA damage. This has implications in enhancing the efficacy of cancer treatments (Griffin et al., 1998).
Gastric Acid Secretion
- Research has indicated that 2-guanidine-4-methylquinazoline (2-GMQ), a structurally related compound, may decrease basal and stimulated gastric acid secretion, suggesting potential applications in gastrointestinal disorders (Pinelli et al., 1996).
Antimicrobial Activity
- Certain quinazoline derivatives, including those with a methoxy-methylquinazoline structure, have shown promising antibacterial and antifungal activities against pathogenic strains, indicating potential use in antimicrobial therapies (Thomas, Adhikari, & Shetty, 2010).
Adrenergic Blocking Effects
- N-substituted 3,4-dihydroquinazolines, related to the studied compound, have demonstrated adrenergic blocking effects, influencing blood pressure and the cardiovascular system (Grosso et al., 1980).
Anti-Inflammatory Activity
- Research has found that basic N,N',N''-trisubstituted guanidines with a thiazolylguanidine moiety linked to the 2-methylquinoline ring exhibit significant anti-inflammatory activity (Rachlin et al., 1980).
Tubulin-Binding Tumor-Vascular Disrupting Agents
- Compounds with a 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold, similar in structure to the compound , have been identified as potential tumor-vascular disrupting agents, impacting tumor growth and vasculature (Cui et al., 2017).
Propiedades
IUPAC Name |
2-(8-methoxy-4-methylquinazolin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-6-7-4-3-5-8(17-2)9(7)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVBIIAYDZYJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)N=C(N)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101345975 |
Source


|
| Record name | N-(8-Methoxy-4-methylquinazolin-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329213-13-0 |
Source


|
| Record name | N-(8-Methoxy-4-methylquinazolin-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

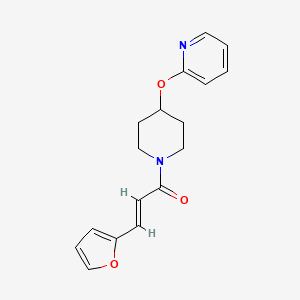
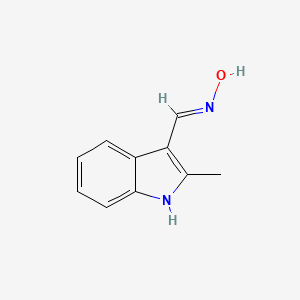
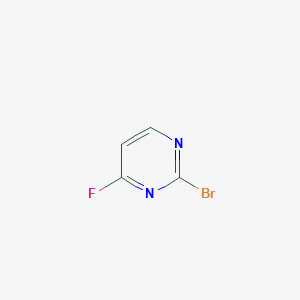
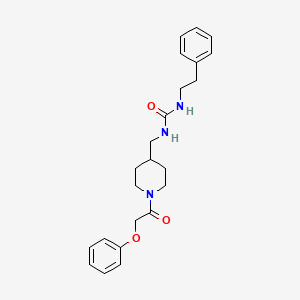

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2516961.png)
![4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine](/img/structure/B2516962.png)


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2516967.png)
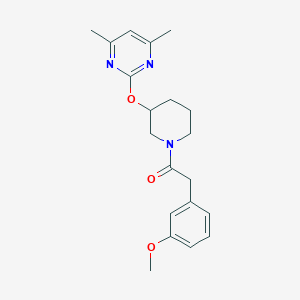
![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2516972.png)
![3-(4-Methoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2516974.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide](/img/structure/B2516975.png)